5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride
Description
5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride is a fluorinated spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) in one ring and fluorine atoms at the 5,5-positions. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability. The presence of fluorine atoms further modulates electronic properties, lipophilicity, and bioavailability, making this compound a candidate for drug development .
Properties
IUPAC Name |
5,5-difluoro-1-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c11-10(12)7-4-8-13-9(10)5-2-1-3-6-9;/h13H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOOJOODACZKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCCN2)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride typically involves multiple steps. One common method includes the use of olefin metathesis reaction on a Grubbs catalyst. This method, although effective, is complex and expensive to reproduce .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the complexity of the synthetic routes suggests that large-scale production would require careful optimization of reaction conditions and the use of specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: Its unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it interferes with the protein’s function, which is essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties among spirocyclic analogs:
Key Observations:
- Fluorine Positioning : The 5,5-difluoro substitution in the target compound contrasts with 4,4- or 9,9-difluoro analogs, which may alter steric and electronic interactions in biological systems .
- Heteroatom Effects : Replacement of nitrogen (aza) with oxygen (oxa) reduces basicity and hydrogen-bonding capacity, impacting solubility and target binding .
- Substituent Influence : Aryl groups (e.g., phenyl in ) enhance π-π stacking interactions, while alkyl chains (e.g., butyl in ) improve lipophilicity for membrane penetration.
Pharmacological and Industrial Relevance
- Therapeutic Potential: The triazaspiro compound in demonstrates antagonism against chemokine receptors, suggesting anti-inflammatory applications. Fluorination in the target compound may enhance metabolic stability for similar uses.
- Cost and Availability : Fluorinated spiro compounds (e.g., 4,4-difluoro-1-oxa-8-azaspiro) are priced at $516–$1,507 per unit, reflecting synthesis complexity .
Biological Activity
5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound notable for its unique structure and potential biological activities. Its molecular formula is with a molecular weight of 225.7 g/mol, and it has garnered attention in medicinal chemistry, particularly for its inhibitory effects against specific proteins linked to bacterial infections, such as Mycobacterium tuberculosis.
The primary mechanism of action of 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride involves the inhibition of the MmpL3 protein, a crucial component for the survival of Mycobacterium tuberculosis. By binding to the active site of MmpL3, this compound disrupts its function, leading to bacterial cell death . This interaction is critical for developing new antituberculosis therapies.
Biological Activity
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities. In particular, 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride has shown promising results in various studies:
- Antimicrobial Activity : The compound demonstrated effective inhibition against Mycobacterium tuberculosis strains, showcasing a concentration-dependent killing effect with an MIC (Minimum Inhibitory Concentration) that supports its potential as an antituberculosis agent .
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits low cytotoxicity against human cell lines, indicating a favorable selectivity index that is crucial for therapeutic applications .
Research Findings and Case Studies
Several studies have explored the biological activity and potential applications of 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride:
- Inhibitory Effects on MmpL3 :
-
Comparative Analysis :
- Comparative studies with similar compounds revealed that the presence of fluorine atoms in 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride enhances its stability and reactivity compared to other spirocyclic compounds without fluorine .
- Pharmacokinetic Studies :
Comparison of Biological Activity
| Compound Name | Target Protein | MIC (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |
|---|---|---|---|---|
| 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride | MmpL3 | 0.25 | >50 | >200 |
| SQ109 | MmpL3 | 0.15 | 30 | 200 |
| Ethambutol | Cell Wall Inhibitor | 0.50 | 10 | 20 |
Properties of 5,5-Difluoro-1-azaspiro[5.5]undecane Hydrochloride
| Property | Value |
|---|---|
| CAS No. | 1890029-56-7 |
| Molecular Formula | C10H18ClF2N |
| Molecular Weight | 225.7 g/mol |
| Purity | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
